Cas no 1803532-13-9 (3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine)

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine is a specialized pyridine derivative featuring both amino and hydroxyl functional groups, along with a trifluoromethoxy substituent. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of multiple functional groups allows for versatile derivatization, making it a valuable intermediate in the development of bioactive compounds. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which is advantageous in drug design. Its well-defined chemical properties ensure consistent performance in synthetic applications. This compound is particularly suited for researchers seeking tailored modifications in heterocyclic chemistry, offering precise control over molecular interactions and structural diversity.
3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine structure
1803532-13-9 structure
商品名:3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine
CAS番号:1803532-13-9
MF:C7H8F3N3O2
メガワット:223.15253162384
CID:4930843

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine
    • インチ: 1S/C7H8F3N3O2/c8-7(9,10)15-4-2-13-6(14)5(12)3(4)1-11/h2H,1,11-12H2,(H,13,14)
    • InChIKey: SJHFWCANDMNNPR-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CNC(C(=C1CN)N)=O)(F)F

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 346
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 90.4

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022002702-500mg
3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine
1803532-13-9 97%
500mg
$1,029.00 2022-04-02
Alichem
A022002702-1g
3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine
1803532-13-9 97%
1g
$1,764.00 2022-04-02

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine 関連文献

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine (CAS No. 1803532-13-9)

3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 1803532-13-9, belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in drug discovery and development. The presence of multiple functional groups, including amino, hydroxyl, and trifluoromethoxy substituents, makes this molecule a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The molecular structure of 3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine exhibits a high degree of complexity, which contributes to its diverse chemical reactivity and potential applications. The pyridine core serves as a scaffold for various biological interactions, while the substituents enhance its solubility and metabolic stability. This balance of structural features is particularly valuable in the design of novel therapeutic agents targeting complex diseases.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that modulate key biological pathways involved in cancer, inflammation, and neurodegenerative disorders. The unique combination of functional groups in 3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine suggests potential applications in these areas. For instance, the amino and hydroxyl groups can participate in hydrogen bonding interactions with biological targets, while the trifluoromethoxy group may enhance binding affinity through electrostatic and hydrophobic effects.

Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to improve pharmacokinetic properties such as lipophilicity and metabolic stability. The incorporation of a trifluoromethoxy group into the pyridine ring of this compound not only enhances its binding affinity but also provides resistance to enzymatic degradation, making it a valuable building block for drug development.

The aminomethyl group at the 4-position introduces a secondary amine functionality, which can be further modified through various chemical reactions such as coupling or condensation reactions. This flexibility allows chemists to tailor the properties of the compound for specific applications, including the synthesis of peptidomimetics or protease inhibitors.

From a synthetic chemistry perspective, 3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine represents an intriguing challenge due to its complex structure. The synthesis involves multiple steps, including functional group transformations and regioselective modifications. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyridine core and introduce the various substituents with high precision.

The hydroxyl group at the 2-position provides an additional site for chemical modification, enabling the attachment of other functional groups or biomolecules through etherification or esterification reactions. This feature makes the compound suitable for conjugation with targeting ligands or imaging agents in biopharmaceutical applications.

In conclusion, 3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine (CAS No. 1803532-13-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and diverse functional groups make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. Further exploration of its biological activities and synthetic applications will undoubtedly contribute to advancements in medicinal chemistry and biotechnology.

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